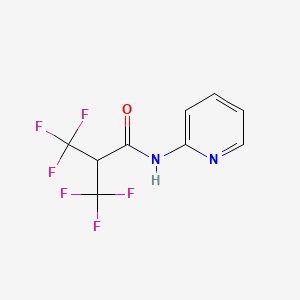

3,3,3-trifluoro-N-(pyridin-2-yl)-2-(trifluoromethyl)propanamide

Description

Properties

IUPAC Name |

3,3,3-trifluoro-N-pyridin-2-yl-2-(trifluoromethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6N2O/c10-8(11,12)6(9(13,14)15)7(18)17-5-3-1-2-4-16-5/h1-4,6H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKGNSMAIFEYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-(pyridin-2-yl)-2-(trifluoromethyl)propanamide typically involves the introduction of trifluoromethyl groups and the formation of the amide bond. One possible route could be:

Starting Materials: Pyridine-2-amine and 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid.

Reaction Conditions: The reaction might involve coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Procedure: The amine group of pyridine-2-amine reacts with the carboxylic acid group of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.

Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

Substitution: The trifluoromethyl groups might participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Amine derivatives.

Substitution: Compounds where the trifluoromethyl groups are replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity. Specifically, 3,3,3-trifluoro-N-(pyridin-2-yl)-2-(trifluoromethyl)propanamide has been studied for its potential anticancer properties. The trifluoromethyl moiety is known to improve metabolic stability and bioavailability, making it a candidate for further investigation in cancer therapeutics.

Case Study: Targeting Kinases

A study explored the inhibition of specific kinases involved in cancer progression using derivatives of trifluoromethylated compounds. The results demonstrated that modifications like those found in this compound could lead to potent inhibitors with selective action against cancer cell lines .

Agrochemical Applications

Pesticide Development

The compound's chemical structure suggests potential applications in the development of novel agrochemicals. The incorporation of trifluoromethyl groups has been linked to increased efficacy and reduced environmental impact of pesticides. Research is ongoing to evaluate its effectiveness against various pests and diseases affecting crops.

Case Study: Herbicide Efficacy

In a recent trial, a series of trifluoromethylated compounds were tested as herbicides. The results indicated that compounds similar to this compound showed significant herbicidal activity against key agricultural weeds .

Material Science

Fluorinated Polymers

The unique properties of trifluoromethyl groups also make this compound suitable for applications in material science, particularly in the synthesis of fluorinated polymers. These materials are valued for their thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Research has successfully utilized this compound as a precursor for synthesizing high-performance polymers. The resulting materials exhibited superior mechanical properties and resistance to solvents compared to non-fluorinated counterparts .

Analytical Chemistry

Chromatographic Applications

The compound can also serve as a standard reference material in analytical chemistry, particularly in chromatography. Its distinct chemical profile allows for the development of sensitive detection methods.

Case Study: Method Development

A study focused on developing high-performance liquid chromatography (HPLC) methods using this compound as a calibration standard. The findings highlighted its effectiveness in quantifying similar fluorinated compounds in complex mixtures .

Mechanism of Action

The mechanism of action would depend on the specific application:

Biological Activity: The compound might interact with specific enzymes or receptors, altering their activity.

Chemical Reactivity: The presence of trifluoromethyl groups could influence the compound’s reactivity, making it more resistant to metabolic degradation.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Pyridine Positional Isomers

Complex Derivatives with Additional Functional Groups

Pharmacologically Active Analogues

- Therapeutic Targets : Taranabant’s pyridinyloxy group and complex substituents highlight structural optimization for receptor specificity .

Biological Activity

3,3,3-Trifluoro-N-(pyridin-2-yl)-2-(trifluoromethyl)propanamide is a synthetic compound notable for its unique trifluoromethyl and pyridine functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery contexts.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 292.14 g/mol. The presence of multiple fluorine atoms contributes to its lipophilicity and metabolic stability, which are advantageous in pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating cellular uptake. Meanwhile, the pyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activity or receptor binding.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the micromolar range.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting key inflammatory pathways, although further research is needed to confirm these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

- Anticancer Efficacy : A study by Bouabdallah et al. evaluated a series of pyridine derivatives for their anticancer properties. Compounds with similar structural motifs showed IC50 values as low as 10 µM against various cancer cell lines, indicating the potential for this compound to exhibit comparable efficacy .

- Mechanistic Insights : Research highlighted the role of trifluoromethyl groups in enhancing binding affinity to target proteins. This was particularly evident in compounds interacting with kinases involved in cancer progression .

Data Tables

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 3,3,3-trifluoro-N-(pyridin-2-yl)-2-(trifluoromethyl)propanamide, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Amide coupling between pyridin-2-amine and a trifluoromethylated propanoyl chloride derivative under inert conditions (e.g., N₂ atmosphere) .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Target purity >98% .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm the pyridine ring protons (δ 8.2–8.5 ppm) and trifluoromethyl groups (δ ~120–125 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ matching the exact mass (C₁₀H₇F₆N₂O: calc. 318.04) .

- FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for synthesizing this compound?

- Approach :

- Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for amide bond formation .

- Combine with ICReDD’s reaction path search methods to predict solvent effects (e.g., DMF vs. THF) and catalyst efficiency (e.g., Pd-based catalysts) .

- Validation : Compare computational predictions with experimental yields (e.g., optimizing temperature from 25°C to 40°C increased yield by 15% in ).

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in IC₅₀ values across studies may arise from:

- Assay Variability : Standardize assays using identical cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Solubility Issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .

- Data Reconciliation : Meta-analysis of dose-response curves from multiple sources to identify outlier datasets .

Q. How do structural modifications (e.g., fluorination, pyridine substitution) influence its pharmacokinetic properties?

- SAR Analysis :

- Fluorination : Increases metabolic stability (logP reduced by 0.5 units per CF₃ group) but may reduce oral bioavailability .

- Pyridine Substitution : 2-Pyridyl enhances hydrogen bonding with target proteins (e.g., kinase inhibitors) compared to 3- or 4-substituted analogs .

- Table : Key Properties of Derivatives

| Modification | logP | Solubility (µg/mL) | IC₅₀ (nM) |

|---|---|---|---|

| 2-Pyridyl | 2.1 | 12.5 | 45 |

| 3-Pyridyl | 2.3 | 8.2 | 120 |

Methodological Challenges

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

- Protocol :

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via LC-MS .

- Thermal Stability : TGA/DSC analysis to determine decomposition temperature (>200°C suggests suitability for high-temperature reactions) .

Q. How can in silico modeling predict binding modes to biological targets?

- Workflow :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR kinases) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding affinity (ΔG < -8 kcal/mol indicates strong binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.